molecular formula C21H35ClO3 B587914 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate CAS No. 74875-99-3

3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No. B587914
CAS RN: 74875-99-3
M. Wt: 370.958
InChI Key: WMDJVMPIYSIHEJ-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a chemical compound that is used in scientific research for its unique properties. It is a synthetic molecule that is created through a specific synthesis method and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxypropyl (3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate)-octadeca-9,12,15-trienoate is not fully understood. However, it has been shown to interact with various cellular pathways and proteins, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
3-Chloro-2-hydroxypropyl (this compound)-octadeca-9,12,15-trienoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Chloro-2-hydroxypropyl (3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate)-octadeca-9,12,15-trienoate in lab experiments is its unique properties. It has been shown to have various biological activities, making it a useful tool for studying cellular pathways and protein interactions. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.

Future Directions

There are many potential future directions for the study of 3-Chloro-2-hydroxypropyl (3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate)-octadeca-9,12,15-trienoate. Some possible areas of research include further investigation of its anti-inflammatory and antioxidant properties, as well as its potential use as a drug delivery system. Additionally, there is potential for the development of new synthetic molecules based on the structure of 3-Chloro-2-hydroxypropyl (this compound)-octadeca-9,12,15-trienoate, which could have even more unique properties and applications.

Synthesis Methods

The synthesis of 3-Chloro-2-hydroxypropyl (3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate)-octadeca-9,12,15-trienoate involves the reaction of 9,12,15-octadecatrienoic acid with 3-chloro-1,2-propanediol in the presence of a catalyst. This reaction results in the formation of the desired compound, which can then be purified using various techniques.

Scientific Research Applications

3-Chloro-2-hydroxypropyl (3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate)-octadeca-9,12,15-trienoate has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

(3-chloro-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJVMPIYSIHEJ-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857933
Record name 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74875-99-3
Record name 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.